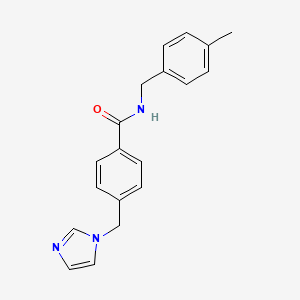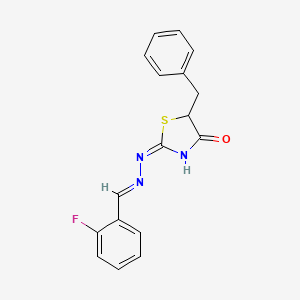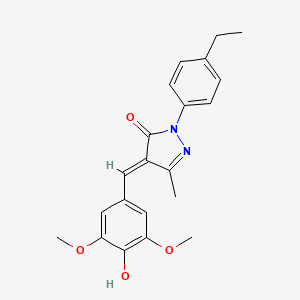
4-(1H-imidazol-1-ylmethyl)-N-(4-methylbenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-imidazol-1-ylmethyl)-N-(4-methylbenzyl)benzamide, also known as JNJ-26481585, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. Inhibition of HDACs has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mecanismo De Acción
4-(1H-imidazol-1-ylmethyl)-N-(4-methylbenzyl)benzamide exerts its effects by inhibiting HDACs, which leads to the accumulation of acetylated histones and the activation of gene transcription. This can result in the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation, which can contribute to its anti-tumor activity. Additionally, HDAC inhibition has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as promote differentiation in certain cell types. It has also been shown to decrease inflammation and oxidative stress in animal models of neurodegenerative diseases. However, it is important to note that the exact biochemical and physiological effects of this compound may vary depending on the specific cell type and disease context.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(1H-imidazol-1-ylmethyl)-N-(4-methylbenzyl)benzamide is that it is a potent and selective inhibitor of HDACs, which can make it a useful tool for studying the role of HDACs in various biological processes. However, one limitation is that it can have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results. Additionally, this compound has poor solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-(1H-imidazol-1-ylmethyl)-N-(4-methylbenzyl)benzamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used as therapeutic agents in cancer and other diseases. Additionally, further studies are needed to elucidate the specific mechanisms underlying the anti-tumor and neuroprotective effects of this compound, as well as to identify biomarkers that can predict response to treatment. Finally, there is a need for more studies on the safety and toxicity of this compound, particularly in the context of long-term treatment.
Métodos De Síntesis
4-(1H-imidazol-1-ylmethyl)-N-(4-methylbenzyl)benzamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 4-methylbenzylamine with 4-chlorobenzoyl chloride to produce N-(4-methylbenzyl)-4-chlorobenzamide. This intermediate is then reacted with 1H-imidazole-1-carboxaldehyde in the presence of a base to yield this compound.
Aplicaciones Científicas De Investigación
4-(1H-imidazol-1-ylmethyl)-N-(4-methylbenzyl)benzamide has been extensively studied for its potential therapeutic applications. In preclinical studies, it has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-15-2-4-16(5-3-15)12-21-19(23)18-8-6-17(7-9-18)13-22-11-10-20-14-22/h2-11,14H,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPJGZVFNCWFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6139841.png)

![1,3,5-tris[3-(diethylamino)-2-hydroxypropyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6139868.png)
![3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139879.png)
![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6139884.png)

![methyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6139888.png)

![2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6139911.png)
![6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-methyl-N-(4-methylphenyl)-4-pyrimidinamine](/img/structure/B6139914.png)
![2-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethyl)-4-methyl-1(2H)-phthalazinone](/img/structure/B6139917.png)